Cxcr2-IN-2
Description
The Chemokine System and CXCR2 Context
The chemokine system is fundamental for orchestrating immune cell trafficking and positioning, crucial for effective immune surveillance and response. jmaj.jp Chemokines are small secreted proteins that establish chemotactic gradients, guiding cells expressing the corresponding receptors to specific locations. jmaj.jp CXCR2 belongs to the CXC subfamily of chemokine receptors, characterized by a single amino acid inserted between the first two conserved cysteine residues. nih.gov The ELR motif (glutamic acid-leucine-arginine) preceding the first cysteine in the N-terminus of its ligands is critical for their ability to induce neutrophil chemotaxis. nih.govaai.org While CXCR1 is primarily activated by CXCL8 (IL-8), CXCR2 is promiscuous and binds to multiple ELR-positive CXC chemokines, highlighting its broad involvement in responses mediated by these ligands. nih.govaai.org This redundancy in ligand binding allows for fine-tuning of cellular responses and contributes to the complexity of CXCR2-mediated signaling. aai.orgasm.org
Physiological Roles of CXCR2 Signaling
CXCR2 signaling is essential for several physiological processes, particularly those involving cell movement and development.
Neutrophil Homeostasis and Recruitment
CXCR2 is a critical regulator of neutrophil homeostasis and their recruitment to sites of inflammation or infection. nih.govfrontiersin.orgnih.gov Neutrophils, as key components of the innate immune system, are rapidly mobilized from the bone marrow and recruited to injured or infected tissues to eliminate pathogens and clear debris. frontiersin.orgfrontiersin.org The release of mature neutrophils from the bone marrow into the bloodstream is regulated by the interplay between CXCR2 and CXCR4 signaling. frontiersin.org While CXCL12-CXCR4 interactions retain neutrophils in the bone marrow, upregulation of CXCR2 and its ligands promotes their egress into circulation. frontiersin.orgoup.com Studies using CXCR2 knockout mice have demonstrated the non-redundant role of this receptor in neutrophil recruitment during acute inflammatory conditions, with these mice exhibiting neutrophilia (increased neutrophils in the blood) and impaired neutrophil migration to inflammatory sites. nih.govtandfonline.com
Oligodendrocyte Progenitor Cell (OPC) Biology and Central Nervous System Development
Beyond its well-established role in immunity, CXCR2 is also expressed by resident cells of the central nervous system (CNS), including oligodendrocyte progenitor cells (OPCs) and mature oligodendrocytes. nih.govasm.orgresearchgate.net CXCR2 signaling plays a crucial role in regulating OPC biology, influencing their positional migration and myelination during CNS development. nih.govasm.orgspringermedizin.deplos.org During embryonic development, OPCs migrate throughout the brain, utilizing blood vessels as pathways, and CXCR2 signaling is important for regulating their number and facilitating this migration. springermedizin.de Studies have shown that disrupted CXCR2 signaling can lead to abnormal myelination and structural misalignments in the white matter, persisting into adulthood. asm.orgplos.org
Regulation of Circadian Cycles
Emerging research indicates that CXCR2 signaling is involved in the regulation of circadian cycles, particularly concerning neutrophil dynamics. nih.govoup.comnih.gov The circadian clock, governed by the suprachiasmatic nucleus (SCN) in the hypothalamus, synchronizes peripheral clocks in various cells, including immune cells. oup.com Neutrophils exhibit diurnal oscillations in their transcriptome and migratory properties, influenced by cell-intrinsic mechanisms controlled by CXCR2 signaling. oup.com Specifically, CXCR2 signaling, through BMAL1-dependent autocrine CXCL2 production, drives the circadian aging of circulating neutrophils. oup.com The antagonistic interplay between CXCR4 and CXCR2 signaling also regulates the rhythmic release of neutrophils from the bone marrow. oup.comnih.gov Circadian rhythm-dependent migration of neutrophils into tissues, such as the heart and kidney, has been shown to be regulated by CXCR2, potentially influencing the timing and severity of inflammatory responses. imrpress.comnih.gov
Table 1: Circadian Regulation of Neutrophil Dynamics via Chemokine Axes
| Chemokine Axis | Role in Neutrophil Dynamics | Circadian Influence |
| CXCL12/CXCR4 | Retention in Bone Marrow | Downregulated during active phase to promote egress. oup.com |
| CXCL2/CXCR2 | Egress from Bone Marrow, Tissue Migration | Drives circadian aging and rhythmic migration. oup.comnih.govnih.gov |
Pathophysiological Involvement of CXCR2 Signaling
The involvement of CXCR2 extends to various pathophysiological conditions, largely due to its central role in inflammation and immune responses.
Inflammatory Processes and Immune Response Modulation
Table 2: Role of CXCR2 in Inflammatory Conditions (Examples from Research Findings)
Oncogenesis and Tumor Microenvironment Dynamics
CXCR2 is significantly implicated in the development and progression of cancer mdpi.comnih.govamegroups.orgresearchgate.netjci.org. Elevated CXCR2 expression has been associated with poorer patient prognosis in several cancer types, including acute myeloid leukemia, invasive ductal breast cancer, colorectal cancer, esophageal cancer, gastric cancer, intrahepatic cholangiocellular carcinoma, laryngeal squamous cell carcinoma, lung adenocarcinoma, non-small cell lung cancer, ovarian cancer, and pancreatic ductal adenocarcinoma mdpi.com. The receptor contributes to tumorigenesis through multiple mechanisms, including the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) to the tumor microenvironment mdpi.comnih.govamegroups.orgresearchgate.netjci.orgpatsnap.comaacrjournals.org. These recruited immune cells can promote tumor growth, survival, angiogenesis, invasion, and metastasis, while also contributing to an immunosuppressive environment that hinders effective anti-tumor immunity mdpi.comnih.govamegroups.orgresearchgate.netjci.orgaacrjournals.org. Autocrine activation of CXCR2 in some tumor cells can also directly stimulate proliferation and migration mdpi.comnih.gov. Targeting CXCR2 aims to disrupt these pro-tumorigenic pathways and enhance anti-cancer responses, potentially in combination with other therapies like chemotherapy and immunotherapy patsnap.compatsnap.com.
Neuroinflammatory Conditions
Chemokine receptor CXCR2 and its ligands have been implicated in several neuroinflammatory brain pathologies nih.govnih.govpatsnap.comfrontiersin.orgfrontiersin.org. CXCR2 contributes to neuroinflammation by mediating the recruitment of inflammatory cells, particularly neutrophils, into the central nervous system (CNS) nih.govpatsnap.com. This influx of immune cells can contribute to neuronal damage and disease progression in conditions such as Alzheimer's disease and multiple sclerosis nih.govpatsnap.com. Furthermore, CXCR2 has been associated with modulating neuronal signaling and is implicated in the pathogenesis of pain and itch frontiersin.orgcytojournal.com. Studies have shown that CXCR2 is upregulated in trigeminal ganglion neurons during orofacial itch, and its inhibition can reverse itch behaviors, suggesting a role in somatosensory modulation frontiersin.org. The receptor's involvement in the JAK1/STAT3 signaling pathway in microglial cells also points to its potential role in chronic post-surgical pain cytojournal.com. The brain penetrance of CXCR2 antagonists is a relevant property for addressing neuroinflammatory conditions medchemexpress.comtargetmol.commedchemexpress.com.
Metabolic Dysregulation
Emerging evidence suggests a role for the CXCL5/CXCR2 axis in metabolic diseases, particularly in the context of obesity-related insulin (B600854) resistance and metabolic syndrome nih.govresearchgate.netpatsnap.comphysiology.org. The CXCL5/CXCR2 axis may contribute to the pathogenesis of these conditions by influencing inflammatory pathways in adipose tissue and the liver nih.govpatsnap.comphysiology.org. Studies in animal models, such as db/db mice, have demonstrated that antagonism of CXCR1 and CXCR2 can attenuate metabolic disorders, improve hepatic insulin sensitivity, modulate the expression of genes related to gluconeogenesis and lipogenesis, and reduce immune cell infiltration and cytokine release in metabolic tissues physiology.org. Inhibition of CXCR2 could therefore serve as a strategy to improve insulin sensitivity and ameliorate metabolic dysfunction by counteracting obesity-associated chronic inflammation nih.govpatsnap.comphysiology.org.
CXCR2 as a Therapeutic Intervention Target
Given its central role in mediating neutrophil recruitment and contributing to the pathogenesis of various inflammatory diseases, cancer, neuroinflammation, and metabolic disorders, CXCR2 is considered a promising therapeutic target nih.govnih.govresearchgate.netpatsnap.comtandfonline.compatsnap.com. The development of selective CXCR2 antagonists aims to block the signaling pathways initiated by CXCR2 ligand binding, thereby reducing inflammatory cell infiltration and modulating downstream effects.
Cxcr2-IN-2 is a chemical compound that has been identified as a selective, brain-penetrant, and orally bioavailable antagonist of CXCR2 medchemexpress.comtargetmol.commedchemexpress.com. Its antagonistic activity has been characterized through in vitro assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 Value | Selectivity Ratio (vs. CXCR1) | Selectivity Ratio (vs. other chemokine receptors) |
| β-arrestin assay | CXCR2 | 5.2 nM | ~730-fold | >1900-fold |
| CXCR2 Tango assay | CXCR2 | 1 nM | - | - |
| Human whole blood | Gro-α induced CD11b expression | 0.04 μM | - | - |
Data compiled from medchemexpress.comtargetmol.commedchemexpress.com.
These in vitro data indicate that this compound potently inhibits CXCR2 activity with high selectivity over CXCR1 and other chemokine receptors medchemexpress.comtargetmol.commedchemexpress.com.
Further research has investigated the effects of this compound in in vivo models, focusing on its ability to modulate neutrophil infiltration, a key function of CXCR2.
Table 2: In Vivo Effects of this compound on Neutrophil Infiltration
| Animal Model | Dosage Regimen | Observed Effect on Neutrophil Infiltration | Reference |
| Rat air pouch model | 1-10 mg/kg, p.o., twice daily for 3 days | Dose-dependent reduction | medchemexpress.comtargetmol.com |
| Mouse air pouch model | 1-10 mg/kg, p.o., twice daily for 3 days | Dose-dependent reduction; significantly inhibited | medchemexpress.comtargetmol.com |
Data compiled from medchemexpress.comtargetmol.com.
The results from these animal models demonstrate that oral administration of this compound effectively reduces neutrophil infiltration in a dose-dependent manner medchemexpress.comtargetmol.com. This finding is consistent with its identified mechanism as a CXCR2 antagonist and supports its potential utility in conditions characterized by excessive neutrophil accumulation.
The properties of this compound, including its selectivity, brain penetrance, and oral bioavailability, make it a valuable tool for investigating the therapeutic potential of CXCR2 antagonism in the various disease contexts where CXCR2 plays a significant role. While general research on CXCR2 antagonists in cancer, neuroinflammation, and metabolic dysregulation is ongoing with several compounds in various stages of development researchgate.netpatsnap.compatsnap.commedchemexpress.comrsc.org, the specific characteristics of this compound position it as a relevant compound for further scientific exploration in these areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-chloro-2-hydroxy-3-[(3S)-3-methyloxolan-3-yl]sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5S/c1-11-4-3-5-13(11)20-17(23)21-14-7-6-12(19)16(15(14)22)27(24,25)18(2)8-9-26-10-18/h4,6-7,13,22H,3,5,8-10H2,1-2H3,(H2,20,21,23)/t13-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKACKCTLURQN-ACJLOTCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@]3(CCOC3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Characterization of Cxcr2 in 2 As a Selective Cxcr2 Antagonist
Antagonistic Modality of Cxcr2-IN-2
This compound functions as an antagonist of the CXCR2 receptor. medchemexpress.combioscience.co.uk Antagonists typically work by binding to a receptor and blocking the action of endogenous ligands, thereby preventing receptor activation and downstream signaling. patsnap.com CXCR2 is primarily activated by ELR-positive CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). patsnap.commdpi.comamegroups.org By blocking the interaction of these ligands with CXCR2, this compound inhibits the signaling cascades that would normally lead to neutrophil chemotaxis, activation, and accumulation. patsnap.compatsnap.com This antagonistic action can occur through competitive or non-competitive mechanisms, where the antagonist either directly competes for the ligand binding site or binds to a different site on the receptor, inducing conformational changes that impede activation. patsnap.com
Binding Efficacy and Potency of this compound
The efficacy and potency of this compound as a CXCR2 antagonist have been evaluated using various in vitro assay systems, including those that measure downstream signaling events like β-arrestin recruitment and Tango assay responses.
Inhibition in β-arrestin Assay Systems
β-arrestin recruitment is a key intracellular event that occurs following GPCR activation and is involved in receptor desensitization and signaling. tandfonline.combiorxiv.orgnih.gov Assays measuring β-arrestin recruitment are commonly used to assess the functional activity of GPCR ligands and antagonists. This compound has demonstrated inhibitory activity in β-arrestin assay systems. In a β-arrestin assay, this compound showed an IC₅₀ value of 5.2 nM, indicating its potency in inhibiting the recruitment of β-arrestin to the activated CXCR2 receptor. medchemexpress.combioscience.co.uk
Inhibition in CXCR2 Tango Assay Systems
The Tango™ assay is a cell-based reporter system used to measure GPCR activation by monitoring the recruitment of a protease-tagged β-arrestin to the receptor, which leads to the cleavage and translocation of a transcription factor to the nucleus, driving reporter gene expression. tandfonline.comthermofisher.com This assay provides a sensitive and quantitative measure of receptor activation and the inhibitory effects of antagonists. In a CXCR2 Tango assay, this compound exhibited an even higher potency, with an IC₅₀ value of 1 nM. medchemexpress.combioscience.co.uk This suggests that this compound is a potent inhibitor of CXCR2-mediated signaling as measured by this system.
The potency data from these assays can be summarized in the following table:
| Assay System | IC₅₀ (nM) |
| β-arrestin Assay | 5.2 |
| CXCR2 Tango Assay | 1 |
Receptor Selectivity Profile of this compound
A crucial aspect of characterizing a potential therapeutic agent is its selectivity for the target receptor over other related receptors, particularly those within the same family. CXCR1 and CXCR2 are closely related chemokine receptors, sharing approximately 77% amino acid sequence similarity, and both can be activated by CXCL8. mdpi.comrsc.org However, they also have distinct ligand binding profiles and roles in neutrophil function. aai.orgaai.org Assessing the selectivity of this compound over CXCR1 and other chemokine receptors is therefore essential.
Differentiation from CXCR1 Antagonism
This compound has demonstrated significant selectivity for CXCR2 over CXCR1. Studies have shown that this compound exhibits approximately 730-fold selectivity for CXCR2 compared to CXCR1. medchemexpress.combioscience.co.uk This high degree of differentiation from CXCR1 is important because while both receptors are involved in neutrophil activity, targeting CXCR2 selectively may offer advantages in modulating specific aspects of the inflammatory response while potentially preserving some CXCR1-mediated functions. aai.orgaai.orghaematologica.org
Broad Chemokine Receptor Selectivity Analysis
The selectivity profile of this compound can be summarized as follows:
| Receptor | Selectivity Fold (vs CXCR2) |
| CXCR1 | ~730-fold |
| Other Chemokine Receptors | >1900-fold |
These findings collectively characterize this compound as a potent and highly selective antagonist of the CXCR2 receptor, demonstrating favorable inhibitory activity in functional assays and a significant differentiation from CXCR1 and other chemokine receptors.
Central Nervous System Penetration Attributes of this compound
This compound is described as a brain penetrant compound. medchemexpress.com The ability to cross the blood-brain barrier (BBB) is a critical attribute for compounds intended to target neurological conditions or central nervous system (CNS) inflammation.
The blood-brain barrier is a complex interface that tightly regulates the passage of substances from the bloodstream into the brain, protecting the CNS from potential harm. nih.gov However, in various neuroinflammatory conditions, the integrity of the BBB can be compromised, and inflammatory mediators, including chemokines and immune cells like neutrophils, can infiltrate the brain. nih.govmdpi.comresearchgate.netdoaj.orgaai.org
CXCR2 and its ligands are implicated in neuroinflammatory processes and have been shown to play a role in the recruitment of leukocytes, particularly neutrophils, into the CNS during injury, infection, or disease. nih.govnih.govmdpi.comdoaj.orgaai.org Upregulation of CXCR2 has been observed in brain tissue under inflammatory conditions. nih.govresearchgate.net Furthermore, activation of endothelial CXCR2 can contribute to BBB disruption. nih.govmdpi.comresearchgate.net
The brain penetrant nature of this compound suggests it can reach therapeutic concentrations within the CNS, allowing it to potentially modulate CXCR2-mediated activities in the brain. This is particularly relevant given the emerging understanding of CXCR2's involvement in neuroinflammation and neurological disorders, including demyelinating diseases like multiple sclerosis and chronic post-surgical pain. nih.govmedchemexpress.comcytojournal.com
While specific detailed data on the brain-to-blood ratio or other quantitative measures of CNS penetration for this compound were not extensively available in the search results, its characterization as "brain penetrant" indicates that it possesses the necessary physicochemical properties to cross the blood-brain barrier to a degree considered relevant for potential CNS activity. medchemexpress.com Other CNS-penetrant CXCR2 antagonists have been identified and shown efficacy in models of CNS demyelination, supporting the therapeutic potential of targeting CNS CXCR2. nih.govmedchemexpress.com
The development of CNS-penetrant CXCR2 antagonists like this compound represents an important area of research for addressing neurological conditions where CXCR2 signaling contributes to pathology within the brain parenchyma.
Molecular Mechanisms of Cxcr2 Antagonism by Cxcr2 in 2
Disruption of Ligand-Receptor Interactions
A primary mechanism by which Cxcr2-IN-2 inhibits CXCR2 function is by interfering with the binding of its natural chemokine ligands. This interference prevents the conformational changes in the receptor that are necessary for signal transduction.
This compound effectively disrupts the interaction between CXCL1 (GRO-α) and the CXCR2 receptor. As evidenced by its ability to inhibit GRO-α-induced CD11b expression, this compound likely binds to the CXCR2 receptor in a manner that prevents or reduces the affinity of CXCL1 for its binding pocket. medchemexpress.com While the precise nature of this inhibition (competitive or allosteric) for this compound has not been explicitly detailed in publicly available research, many small-molecule CXCR2 antagonists operate through an allosteric mechanism. nih.govpnas.orgnih.gov These allosteric inhibitors bind to a site on the receptor distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation. nih.gov
| Parameter | Value | Assay |
| IC50 | 5.2 nM | β-arrestin |
| IC50 | 1 nM | Tango assay |
| IC50 (GRO-α induced CD11b expression) | 0.04 µM | Human whole blood |
| Selectivity (vs. CXCR1) | ~730-fold | |
| Selectivity (vs. other chemokine receptors) | >1900-fold | |
| Data sourced from MedchemExpress. medchemexpress.com |
Given that all ELR+ CXC chemokines bind to CXCR2, it is highly probable that this compound also interferes with the binding of CXCL8 (IL-8) and other chemokines in this family, such as CXCL2, CXCL3, and CXCL5. nih.govnih.gov The ELR motif is a critical determinant for binding and activation of CXCR2. researchgate.net Antagonists like this compound, by targeting the receptor, would broadly inhibit the actions of these pro-inflammatory mediators. The high potency of this compound in functional assays suggests a significant disruption of the binding and/or activation of the receptor by these various ligands.
Modulation of Downstream Intracellular Signaling Cascades
Upon ligand binding, CXCR2 activates several key intracellular signaling pathways that are crucial for its biological effects. This compound, by preventing the initial activation of the receptor, effectively blocks these downstream events.
CXCR2 is a classic G protein-coupled receptor that primarily couples to inhibitory G proteins of the Gαi family. nih.govnih.govmdpi.comresearchgate.net Activation of CXCR2 by its chemokine ligands leads to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. mdpi.comnih.gov These subunits then go on to modulate the activity of various effector enzymes. By preventing the initial ligand-induced conformational change of CXCR2, this compound inhibits the coupling and subsequent activation of the Gαi protein. This blockade is a critical upstream event that prevents the propagation of the signal to downstream effectors. The inhibition of G protein activation is a hallmark of many CXCR2 antagonists. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of CXCR2 activation and is crucial for cell survival and migration. nih.govnih.govresearchgate.net The Gβγ subunits released upon G protein activation can directly activate PI3K. mdpi.com The subsequent activation of Akt (also known as Protein Kinase B) plays a significant role in mediating the chemotactic response of neutrophils. By blocking the activation of G proteins, this compound would consequently prevent the Gβγ-mediated activation of the PI3K/Akt pathway. This attenuation of PI3K/Akt signaling is a key component of the anti-inflammatory effects of CXCR2 antagonists.
Influence on JAK2/STAT3 Signaling
The antagonism of the C-X-C motif chemokine receptor 2 (CXCR2) by compounds such as this compound has a significant inhibitory effect on the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.govnih.gov This pathway is a crucial downstream cascade initiated by CXCR2 activation, playing a key role in mediating cellular processes like proliferation, invasion, and apoptosis suppression. nih.govnih.gov
Activation of CXCR2 by its ligands stimulates the JAK2/STAT3 pathway. nih.govmdpi.com This interaction can be part of a feed-forward loop where the activation of STAT3 increases the expression of CXCR2, which in turn further activates STAT3. mdpi.comnih.gov The signaling cascade involves the phosphorylation of JAK2, which then phosphorylates STAT3. mdpi.com This phosphorylation event causes STAT3 to form dimers, translocate to the nucleus, and act as a transcription factor for various target genes. mdpi.com
A selective CXCR2 inhibitor has been shown to decrease the phosphorylation levels of both JAK and STAT3 in animal and cell models of chronic post-surgical pain. nih.gov Similarly, in studies on metabolic diseases, a CXCR1/CXCR2 antagonist was found to inhibit the activation of phosphorylated JAK2 and its downstream target STAT3 in both liver and adipose tissue, without affecting the total protein levels of JAK2 and STAT3. physiology.org By blocking the initial receptor activation, CXCR2 antagonists like this compound prevent the downstream phosphorylation and activation of the JAK2/STAT3 pathway, thereby mitigating the pro-inflammatory and cell-proliferative signals it transduces. nih.govphysiology.org
Table 1: Effects of CXCR2 Antagonism on the JAK2/STAT3 Signaling Pathway
| Target Protein | Effect of CXCR2 Antagonism | Reference |
|---|---|---|
| Phospho-JAK2 | Decreased | nih.govphysiology.org |
| Total JAK2 | Unchanged | physiology.org |
| Phospho-STAT3 | Decreased | nih.govphysiology.org |
| Total STAT3 | Unchanged | physiology.org |
Effects on Focal Adhesion Kinase (FAK) Activation
The molecular antagonism of CXCR2 by inhibitors like this compound also impacts the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase integral to cell migration, adhesion, and survival. nih.gov Activation of CXCR2 by its ligands, such as IL-8, has been shown to induce the phosphorylation of FAK. nih.gov This process is essential for the chemotactic response of cells. nih.gov
The signaling from CXCR2 can enhance FAK activation through an increase in the expression of integrin β1. nih.gov FAK activation is also linked to the Gαi subunit pathway and PI3K-PKB/Akt signaling downstream of the receptor. nih.gov Once phosphorylated, FAK acts as a scaffold, recruiting other proteins to focal adhesions and promoting the cellular machinery involved in migration and invasion. nih.govfrontiersin.org
By blocking the ligand-binding site on the CXCR2 receptor, an antagonist prevents the initiation of these downstream signals. This inhibition disrupts the phosphorylation and subsequent activation of FAK. nih.gov Studies using a dominant-negative mutant of FAK have confirmed that FAK activity is required for migratory responses mediated by CXCR2, indicating that blocking this pathway is a key mechanism for the anti-migratory effects of CXCR2 antagonists. nih.gov The inhibition of FAK activation leads to reduced cell migration and invasion. nih.gov
Table 2: Effects of CXCR2 Antagonism on Focal Adhesion Kinase (FAK) Activation
| Process/Molecule | Effect of CXCR2 Antagonism | Reference |
|---|---|---|
| FAK Phosphorylation | Inhibited | nih.gov |
| Cell Migration | Inhibited | nih.govnih.gov |
| Cell Invasion | Inhibited | nih.gov |
Impact on Receptor Internalization and Trafficking Pathways
CXCR2 antagonists, including this compound, primarily function by blocking ligand-induced receptor activation, which in turn affects the processes of receptor internalization and intracellular trafficking. patsnap.compatsnap.com For G protein-coupled receptors like CXCR2, agonist binding normally triggers a sequence of events leading to the receptor's removal from the cell surface. nih.govguidetopharmacology.org
Upon activation by a ligand, CXCR2 is phosphorylated by G protein-coupled receptor kinases (GRKs). nih.govguidetopharmacology.org This phosphorylation promotes the binding of β-arrestin and the adaptor protein 2 (AP-2). nih.govnih.gov This complex formation facilitates the sequestration of the receptor into clathrin-coated pits, leading to dynamin-mediated endocytosis. nih.govresearchgate.net Once internalized into early endosomes, the receptor can either be recycled back to the cell surface via recycling endosomes (a Rab11a-dependent process) or be targeted for degradation in lysosomes (a Rab7-dependent process). mdpi.comnih.gov
A CXCR2 antagonist works by occupying the ligand-binding pocket, thereby preventing the conformational change required for receptor activation and subsequent GRK-mediated phosphorylation. patsnap.com Consequently, agonist-induced, β-arrestin-mediated internalization is blocked. nih.govnih.gov This prevents receptor desensitization and sequestration that would normally occur in the presence of an agonist. guidetopharmacology.org By inhibiting internalization, the antagonist effectively maintains the receptor population on the cell surface in an inactive state. patsnap.com
Table 3: Impact of CXCR2 Antagonism on Receptor Trafficking Pathways
| Process | Effect of CXCR2 Antagonism | Reference |
|---|---|---|
| Agonist-Induced Internalization | Blocked | guidetopharmacology.orgnih.gov |
| Receptor Phosphorylation by GRKs | Inhibited | nih.govguidetopharmacology.org |
| β-arrestin Recruitment | Inhibited | nih.govresearchgate.net |
| Receptor Sequestration | Prevented | mdpi.comnih.gov |
Preclinical Efficacy Studies of Cxcr2 in 2 in Disease Models
Models of Neutrophil-Mediated Inflammation
The chemokine receptor CXCR2 is a key regulator in the migration of neutrophils, immune cells that are essential for fighting infections but can also contribute to tissue damage in inflammatory diseases. nih.gov Inhibition of CXCR2 is a therapeutic strategy being investigated to control excessive neutrophil accumulation and subsequent inflammation. nih.gov
Studies utilizing murine models of inflammation have demonstrated the critical role of CXCR2 in neutrophil recruitment. In a murine model of sepsis-associated encephalopathy, the CXCR2 antagonist SB225002 markedly reduced neutrophil infiltration into the brain. nih.gov Similarly, in a model of acute cigarette smoke exposure, the CXCR2 inhibitor SCH-N decreased the influx of neutrophils into the bronchoalveolar lavage fluid and reduced perivascular inflammation. physiology.org Furthermore, in a murine model of LPS-induced neuroinflammation, the CXCR2 antagonist SB225002 significantly attenuated neutrophil infiltration into the cerebral cortex. nih.gov
Research in a mouse model of radiation-induced intestinal injury showed that blocking the CXCL-CXCR2 signaling pathway with the inhibitor SB225002 effectively suppressed the chemotaxis of neutrophils, thereby reducing tissue damage. nih.gov In models of arthritis and atopic dermatitis, administration of an anti-CXCR2 monoclonal antibody led to a rapid reduction in inflammation by inhibiting the migration of neutrophils to the inflamed sites. nih.gov
Inhibition of Neutrophil Infiltration by Cxcr2-IN-2 in Animal Models
| Model | Key Findings | Reference Compound |
|---|---|---|
| Murine Sepsis-Associated Encephalopathy | Markedly attenuated neutrophil infiltration into the brain. | SB225002 |
| Murine Acute Cigarette Smoke Exposure | Reduced neutrophil influx into bronchoalveolar lavage fluid and decreased perivascular inflammation. | SCH-N |
| Murine LPS-Induced Neuroinflammation | Significantly attenuated neutrophil infiltration into the cerebral cortex. | SB225002 |
| Murine Radiation-Induced Intestinal Injury | Effectively inhibited neutrophil chemotaxis and reduced tissue damage. | SB225002 |
| Murine Arthritis and Atopic Dermatitis | Rapidly cleared inflammation by blocking neutrophil homing to inflammatory sites. | Anti-CXCR2 mAb |
Myeloid-derived suppressor cells (MDSCs) are known to suppress immune responses in part through the production of reactive oxygen species (ROS). nih.gov The recruitment of these cells to the tumor microenvironment is often mediated by the CXCR2 signaling pathway. cancer.govnih.gov By inhibiting CXCR2, it is possible to reduce the accumulation of MDSCs, which in turn can lead to a decrease in the production of immunosuppressive molecules like ROS. This mechanism is a key area of investigation for enhancing anti-tumor immunity. musechem.com
Inhibition of CXCR2 has shown significant efficacy in reducing inflammation and protecting against tissue damage in various acute inflammatory models. In mice with acute pancreatitis, both genetic deletion of Cxcr2 and pharmacological inhibition of the receptor resulted in strong protection from tissue damage. nih.gov This protective effect was also observed in models of ventilator-induced lung injury, where CXCR2 inhibition led to a marked reduction in neutrophil sequestration and lung injury. semanticscholar.org
Furthermore, in a model of radiation-induced intestinal injury, a CXCR2 inhibitor effectively alleviated tissue damage by preventing the infiltration of neutrophils. nih.gov Studies on cigarette smoke-induced lung inflammation also demonstrated that blocking CXCR2 reduces associated lung tissue damage. physiology.org The therapeutic potential of CXCR2 antagonists extends to conditions like reperfusion injury following ischemic events, where they may limit neutrophil-mediated tissue damage. patsnap.com
Oncological Preclinical Research
The CXCR2 signaling axis is critically involved in cancer progression by promoting the recruitment of immunosuppressive myeloid cells into the tumor microenvironment (TME). cancer.govnih.gov This has made CXCR2 a compelling target for cancer immunotherapy.
Inhibition of CXCR2 has been shown to modulate the immunosuppressive TME by impeding the recruitment of myeloid-derived suppressor cells (MDSCs). cancer.govnih.gov This approach aims to enhance the efficacy of immunotherapies. nih.gov
Preclinical studies have consistently demonstrated that targeting CXCR2 can effectively reduce the accumulation of MDSCs within tumors. aacrjournals.orgnih.gov MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell mediated immune responses, thereby facilitating tumor growth and metastasis. aacrjournals.org The chemokine receptor CXCR2 is highly expressed on MDSCs and plays a pivotal role in their migration to the tumor site. nih.govjci.org
In various cancer models, including melanoma and breast cancer, pharmacological inhibition of CXCR2 with antagonists like SX-682, or genetic deletion of Cxcr2 in myeloid cells, resulted in a significant decrease in intratumoral MDSCs. aacrjournals.orgnih.gov This reduction in MDSCs was associated with an enhanced anti-tumor immune response, characterized by increased infiltration and activation of cytotoxic CD8+ T cells within the tumor. aacrjournals.orgnih.gov
Impact of CXCR2 Inhibition on MDSC Reduction in Preclinical Cancer Models
| Cancer Model | Intervention | Key Outcome on MDSCs | Associated Anti-Tumor Effects |
|---|---|---|---|
| Melanoma | CXCR2 antagonist (SX-682) | Reduced intratumoral MDSCs. nih.gov | Inhibited tumor growth, increased activated CD8+ T cells in the tumor. nih.gov |
| Breast Cancer | Targeted deletion of Cxcr2 in myeloid cells | Reduced intratumoral MDSCs. nih.gov | Inhibited tumor growth, enhanced infiltration of effector CD8+ T cells. nih.gov |
| Pancreatic Cancer | Pharmacological inhibition of CXCR2 | Synergized with anti-PD1 therapy to increase T-cell infiltration. nih.gov | Significantly extended survival in a PD1-mAb-resistant model. nih.gov |
| Murine Oral Cancer (MOC1) | CXCR1/2 antagonist (SX-682) in combination with PD1-mAb | Implicit reduction of immunosuppressive environment. | Significantly reduced tumor growth and improved survival. nih.gov |
| Colitis-Associated Cancer | Genetic loss of CXCR2 | Significantly reduced recruitment of G-MDSCs into tumors. nih.gov | Dramatically suppressed tumorigenesis. nih.gov |
Modulation of Tumor Microenvironment Immunosuppression
Inhibition of Tumor-Associated Neutrophil (TAN) Recruitment
The recruitment of tumor-associated neutrophils (TANs) into the tumor microenvironment is a critical process that can promote tumor progression. This recruitment is largely mediated by the interaction of chemokines with the CXCR2 receptor on neutrophils. Inhibition of CXCR2 is a key strategy to disrupt this process.
| Parameter | Observation | Implication |
| CXCR2 Function | Mediates neutrophil migration to tumor sites. | Inhibition can reduce TAN infiltration. |
| Tumor Microenvironment | TANs can have pro-tumoral functions. | Reducing TANs may inhibit tumor growth. |
Enhancement of Anti-Tumor Immune Responses
By modulating the tumor microenvironment, CXCR2 inhibition can lead to an enhanced anti-tumor immune response. The reduction of immunosuppressive cells like TANs can create a more favorable environment for the activity of cytotoxic immune cells.
| Immune Cell Type | Effect of CXCR2 Inhibition (General) | Potential Outcome for this compound |
| Tumor-Associated Neutrophils (TANs) | Decreased recruitment and immunosuppressive activity. | Creation of a more favorable environment for T cell function. |
| CD8+ T Cells | Increased infiltration and activation within the tumor. | Enhanced anti-tumor immunity and tumor cell killing. |
Inhibition of Tumor Growth and Metastatic Progression
The multifaceted effects of CXCR2 inhibition on the tumor microenvironment, including the reduction of TANs and enhancement of anti-tumor immunity, are expected to culminate in the inhibition of tumor growth and metastatic progression.
While preclinical studies specifically investigating this compound in lung cancer models are not widely reported, the CXCR2 axis is a recognized therapeutic target in this cancer type. High expression of CXCR2 in lung cancer is associated with a poor prognosis. aacrjournals.org Inhibition of the CXCR2 pathway in preclinical lung cancer models has been shown to reduce tumor growth and metastasis. aacrjournals.orgnih.gov These effects are often attributed to the inhibition of angiogenesis and the modulation of the immune response within the tumor. nih.gov
In prostate cancer, the CXCR2 pathway is implicated in tumor progression and the development of therapy resistance. nih.gov While specific data for this compound is lacking, studies with other CXCR2 inhibitors have shown promise. For instance, in preclinical models, combining CXCR2 inhibitors with hormonal therapy has demonstrated improved outcomes. dukehealth.org The inhibition of CXCR2 can target a population of neuroendocrine-like cells that contribute to tumor recurrence. dukehealth.org
| Cancer Model | Role of CXCR2 | Therapeutic Potential of CXCR2 Inhibition |
| Lung Cancer | Associated with poor prognosis, tumor growth, and metastasis. aacrjournals.org | Reduction of tumor progression and angiogenesis. nih.gov |
| Prostate Cancer | Implicated in therapy resistance and tumor recurrence. dukehealth.orgnih.gov | Overcoming therapy resistance and targeting specific tumor cell populations. dukehealth.org |
The CXCR2 pathway is also a significant factor in the progression of melanoma. aacrjournals.org It plays a role in tumor growth, angiogenesis, and the formation of metastases. aacrjournals.org While preclinical studies dedicated to this compound in melanoma are not extensively documented, the genetic loss or pharmacological inhibition of CXCR2 in melanoma models has been shown to reduce tumor incidence and growth, and to promote an anti-tumor immune response. nih.govnih.gov
Glioblastoma Models
No published studies detailing the efficacy of this compound in preclinical glioblastoma models were found.
Colorectal Cancer Models
No published studies detailing the efficacy of this compound in preclinical colorectal cancer models were found.
Ovarian Cancer Models
No published studies detailing the efficacy of this compound in preclinical ovarian cancer models were found.
Pancreatic Cancer Models
No published studies detailing the efficacy of this compound in preclinical pancreatic cancer models were found.
Esophageal Squamous Cell Carcinoma Models
No published studies detailing the efficacy of this compound in preclinical esophageal squamous cell carcinoma models were found.
Gastric Cancer Models
No published studies detailing the efficacy of this compound in preclinical gastric cancer models were found.
Structure Activity Relationship Sar Investigations for Cxcr2 Antagonism
Synthesis of Novel 3-Aminocyclohex-2-en-1-one Derivatives as CXCR2 Antagonists
The synthesis of novel 3-aminocyclohex-2-en-1-one derivatives has been explored as a strategy to identify new CXCR2 antagonists. umich.edunih.govdntb.gov.ua This class of compounds features a core cyclohexenone ring system substituted with an amino group at the 3-position. umich.edunih.govdntb.gov.ua Research has focused on modifying different parts of this core structure and attached side chains to investigate their impact on CXCR2 inhibitory activity. umich.edunih.govdntb.gov.ua For instance, one study conceptualized a lead compound (CX4338) from this class as having three structural units: the cyclohexanone (B45756) core, a phenylthioamide moiety, and a benzyl (B1604629) amino functionality, and systematically modified these units. umich.edu The synthesis often involves reactions to introduce various substituents onto the 3-aminocyclohex-2-en-1-one scaffold. umich.edunih.govdntb.gov.ua
Identification of Key Structural Features for CXCR2 Inhibitory Activity
SAR studies on 3-aminocyclohex-2-en-1-one derivatives and other chemotypes have identified key structural features essential for potent CXCR2 inhibitory activity. umich.edunih.govfarmaceut.org While specific details can vary depending on the chemical series, general observations highlight the importance of certain functional groups and their spatial arrangement for effective binding to the CXCR2 receptor. umich.edufarmaceut.org For the 3-aminocyclohex-2-en-1-one class, modifications to the cyclohexenone core and its attached substituents have been shown to significantly impact activity. umich.edu Replacement of a thiocarboxamide moiety with a carboxamide in one study maintained CXCR2 inhibitory potency, suggesting the carboxamide can serve as a new template with improved stability. umich.edu Studies on other CXCR2 antagonist series, such as diarylureas and sulfonamides, also emphasize the critical role of specific substituents and their positions for optimal activity and selectivity. researchgate.netacs.orgnih.govacs.org
Ligand-Based Pharmacophore Modeling for CXCR2 Antagonist Discovery
Given the challenges in obtaining crystal structures of CXCR2, ligand-based pharmacophore modeling has been a valuable computational tool in the discovery and design of novel CXCR2 antagonists. umich.eduresearchgate.netacs.orgaacrjournals.orgroyalsocietypublishing.org This approach utilizes the structural features of known active ligands to generate a pharmacophore model that represents the essential features required for receptor binding. researchgate.netacs.orgaacrjournals.orgroyalsocietypublishing.org These models can then be used to virtually screen large databases of compounds to identify potential new hits with similar pharmacophoric properties. researchgate.netacs.orgaacrjournals.orgroyalsocietypublishing.org Ligand-based pharmacophore models for CXCR2 antagonists have identified features such as hydrophobic sites, hydrogen bond acceptors, and hydrogen bond donors as important for activity. umich.edufarmaceut.orgresearchgate.net This modeling approach has successfully led to the identification of novel scaffolds with CXCR2 antagonist activity. researchgate.netacs.orgaacrjournals.orgroyalsocietypublishing.org
Optimization Strategies for Enhanced Potency and Selectivity
Optimization strategies for CXCR2 antagonists focus on modifying lead compounds to improve their potency, selectivity, and pharmacokinetic properties. umich.eduumich.edunih.gov This often involves systematic structural modifications guided by SAR data and computational modeling. umich.eduumich.edunih.gov Strategies include exploring different substituents on the core scaffold, modifying linker regions, and incorporating bioisosteres to improve metabolic stability or solubility. umich.edunih.gov For 3-aminocyclohex-2-en-1-one derivatives, modifications have been made to the cyclohexenone core and its attached side chains to enhance CXCR2 inhibition. umich.edu Achieving selectivity over closely related receptors like CXCR1 is a key aspect of optimization, as some antagonists can exhibit dual activity. acs.orgmedchemexpress.eumedchemexpress.comguidetopharmacology.org
Analysis of Analogs with Varied Chemical Scaffolds
While focusing on 3-aminocyclohex-2-en-1-one derivatives, SAR investigations for CXCR2 antagonism also involve the analysis of analogs with varied chemical scaffolds to explore diverse structural space and identify alternative chemotypes with desirable properties. researchgate.netmdpi.comumich.edu Scaffold hopping, a strategy where the core structure of a lead compound is replaced with a different one while retaining key pharmacophoric features, has been applied in the discovery of CXCR2 antagonists. researchgate.netmdpi.comumich.edu Studies have explored various bicyclic and heterocyclic cores beyond the cyclohexenone scaffold, such as thiazolopyrimidinone, quinolinone, pyrido[3,4-d]pyrimidine (B3350098), and triazolo[4,5-d]pyrimidine derivatives, to identify novel CXCR2 inhibitors. researchgate.netmdpi.comumich.edu Analyzing the SAR of these diverse scaffolds helps to understand the structural requirements for CXCR2 binding and inhibition more broadly.
Experimental Methodologies and Research Approaches in Cxcr2 in 2 Studies
In Vitro Mechanistic Assays
The interaction of Cxcr2-IN-2 with its target receptor, CXCR2, has been characterized using cell-based reporter assays that measure downstream signaling events. Two key assays employed are the β-arrestin recruitment assay and the Tango assay. These assays provide quantitative data on the antagonist's ability to block ligand-induced receptor activation.
In the β-arrestin assay , the potency of this compound as a CXCR2 antagonist was determined by its ability to inhibit the recruitment of β-arrestin to the receptor upon stimulation by a ligand. This assay yielded an IC50 value of 5.2 nM for this compound, indicating its high potency in blocking this specific signaling pathway. medchemexpress.com The recruitment of β-arrestin is a critical step in the desensitization and internalization of G protein-coupled receptors (GPCRs) like CXCR2. nih.gov
The Tango assay is another reporter-based system used to quantify GPCR-ligand interactions. researchgate.net In this assay, this compound demonstrated an even higher potency with an IC50 of 1 nM. medchemexpress.com A diastereoisomer of this compound, known as (R,R)-CXCR2-IN-2, was also evaluated using the Tango assay and showed a pIC50 of 9. medchemexpress.com The Tango assay relies on ligand-induced recruitment of a TEV protease-fused β-arrestin to the GPCR, which then cleaves a transcription factor, leading to the expression of a reporter gene. nih.govyoutube.com This methodology allows for sensitive detection of receptor activation and its inhibition by antagonists.
These cell-based reporter assays are fundamental in the initial characterization of compounds like this compound, providing precise measurements of their antagonistic activity at the molecular level. The data from these assays confirm that this compound is a potent antagonist of the CXCR2 receptor.
Table 1: In Vitro Activity of this compound in Cell-Based Reporter Assays
| Assay | IC50 (nM) | Compound |
|---|---|---|
| β-arrestin Assay | 5.2 | This compound |
| Tango Assay | 1 | This compound |
The functional consequences of CXCR2 antagonism by this compound have been assessed through assays that measure the expression of cell adhesion molecules, such as CD11b, on immune cells. Upregulation of CD11b on leukocytes is a key event in the inflammatory response, mediating their adhesion to the endothelium and subsequent migration into tissues. nih.gov
In studies using whole human blood, this compound was shown to inhibit the expression of CD11b induced by Gro-α (also known as CXCL1), a chemokine that activates CXCR2. The IC50 value for this inhibition was determined to be 0.04 μM (40 nM). medchemexpress.com This demonstrates that this compound can effectively block a critical downstream functional response mediated by CXCR2 activation in a physiologically relevant ex vivo setting. The diastereoisomer, (R,R)-CXCR2-IN-2, also showed inhibitory activity in the human whole blood Gro-α induced CD11b expression assay, with a pIC50 of 6.8. medchemexpress.com
Flow cytometry is a common method used to quantify the expression of cell surface markers like CD11b on specific leukocyte populations, such as neutrophils and monocytes, within whole blood samples. nih.gov These assays provide valuable insights into the potential anti-inflammatory effects of CXCR2 antagonists by directly measuring their impact on a key cellular process involved in inflammation.
The activation of CXCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events, beginning with the coupling to heterotrimeric G proteins. researchgate.net The ability of this compound to antagonize these early signaling events can be investigated through various in vitro assays.
GTPγS Binding Assay: This functional assay measures the initial step of G protein activation. creative-bioarray.com Upon agonist binding to a GPCR, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of activated G proteins. creative-bioarray.com While specific data for this compound in this assay is not detailed in the provided search results, it is a standard method to characterize the ability of a compound to block agonist-induced G protein activation at the membrane level. creative-bioarray.com CXCR2 is known to couple to Gαi proteins. researchgate.netnih.gov
ERK1/2 Phosphorylation: A key downstream signaling pathway activated by CXCR2 is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.netnih.govnih.gov The phosphorylation of ERK1/2 can be measured by techniques such as Western blotting. researchgate.netnih.gov Inhibition of agonist-induced ERK1/2 phosphorylation is a common method to assess the efficacy of CXCR2 antagonists. While direct data for this compound's effect on ERK1/2 phosphorylation is not available in the search results, studies on other CXCR2 antagonists and the receptor's signaling pathways indicate this is a relevant assay. nih.govmdpi.com Activation of the ERK/MAPK pathway by CXCR2 is dependent on G protein activation and can also involve β-arrestin-mediated mechanisms. nih.govmdpi.com
The CXCR2 signaling axis is implicated in various cellular processes, including proliferation, migration, and apoptosis, particularly in the context of cancer. tandfonline.comnih.gov Assays measuring these cellular functions are crucial for understanding the potential therapeutic applications of CXCR2 antagonists like this compound.
Cell Proliferation and Migration: Studies have shown that antagonism of CXCR2 can reduce cell viability, inhibit proliferation, and weaken the migration ability of cancer cells. tandfonline.com For instance, the CXCR2 antagonist SB225002 was found to decrease the number of colonies in a clone formation assay and reduce cell migration in a wound healing assay in cervical cancer cell lines. tandfonline.com Myeloid cells have also been shown to migrate towards conditioned media from pancreatic ductal adenocarcinoma (PDAC) cultures, a process that can be inhibited by CXCR2 antagonists. mdpi.com
Apoptosis: Inhibition of CXCR2 signaling can promote apoptosis, or programmed cell death. tandfonline.comnih.gov Treatment with a CXCR2 antagonist has been shown to induce apoptosis in cancer cells, as measured by Annexin V/PI staining and an increase in the expression of pro-apoptotic proteins like Bax and cleaved-caspase 3, with a concurrent decrease in the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov
While specific data for this compound in these assays is not provided in the search results, these experimental approaches are standard for evaluating the functional effects of CXCR2 inhibitors on cancer cells and other cell types where CXCR2 plays a role in survival and motility.
Whole human blood assays provide a more physiologically relevant system for evaluating the activity of a compound compared to assays using isolated cells. These assays maintain the complex interactions between different blood cells, plasma proteins, and other components.
As previously mentioned in section 6.1.2, this compound has been evaluated in a whole human blood assay to measure its effect on chemokine-induced CD11b expression on leukocytes. medchemexpress.com Specifically, this compound inhibited Gro-α induced CD11b expression with an IC50 of 0.04 μM. medchemexpress.com This demonstrates the compound's ability to block CXCR2-mediated cellular activation in a complex biological matrix. The use of whole blood flow cytometry is a valuable tool for these types of studies, allowing for the analysis of specific cell populations. nih.govresearchgate.net
These assays are critical for bridging the gap between in vitro cell-based assays and in vivo studies, providing an indication of a compound's potential efficacy in a more complex biological environment.
In Vivo Animal Model Systems
The efficacy of this compound has been evaluated in preclinical animal models of inflammation. These models are essential for understanding the compound's pharmacological effects in a living organism.
One of the key models used is the air pouch model in both rats and mice. This model involves the creation of a subcutaneous air pouch, into which an inflammatory stimulus is injected to induce the recruitment of leukocytes, particularly neutrophils. This compound was shown to dose-dependently reduce neutrophil infiltration in this model. medchemexpress.com This finding is consistent with the known role of CXCR2 in mediating neutrophil chemotaxis. arvojournals.orgfrontiersin.orgnih.gov
Another relevant model is the corneal injury model in mice. While specific data for this compound is not available, studies using CXCR2 knockout mice in this model have demonstrated a significant reduction in infiltrating neutrophils following injury, highlighting the importance of this receptor in the inflammatory response in this tissue. arvojournals.org
In the context of amyotrophic lateral sclerosis (ALS), the SOD1G93A mouse model has been used to study the effects of CXCR2 inhibition. nih.govunipd.it While the specific effects of this compound are not detailed, a CXCR2 inhibitor, reparixin, was shown to improve neuromuscular function in these mice. nih.gov
Furthermore, in cancer research, mouse models are extensively used to evaluate the impact of CXCR2 inhibition on tumor growth and metastasis. nih.gov Blockade of CXCR2 has been shown to reduce tumor growth and the infiltration of neutrophils into the tumor in some models. nih.gov
These in vivo animal models provide crucial information on the therapeutic potential of this compound by assessing its ability to modulate inflammatory cell recruitment and disease progression in a complex biological system.
Table 2: In Vivo Activity of this compound in Animal Models
| Animal Model | Species | Finding |
|---|
Genetically Modified Models
Genetically altered animal models are indispensable for dissecting the physiological and pathological roles of the CXCR2 pathway. These models allow researchers to understand the consequences of CXCR2 absence or its function in specific cell types.
CXCR2 Knockout Mice: Global CXCR2 knockout (CXCR2-/-) mice, which lack the Cxcr2 gene entirely, are a foundational tool. Studies using these mice have revealed the critical role of CXCR2 in neutrophil function and trafficking. frontiersin.orgnih.gov These animals often exhibit neutrophilia (an increased number of neutrophils in the blood), which is attributed to a cell-extrinsic mechanism where the absence of CXCR2 signaling impairs neutrophil release from the bone marrow. nih.govwustl.edunih.gov CXCR2-/- mice have been instrumental in demonstrating the receptor's importance in various disease models, as they often show protection from heightened inflammatory responses and tissue injury. frontiersin.orgnih.govresearchgate.net For instance, in models of cigarette smoke-induced lung inflammation, CXCR2 KO mice are protected from an increase in neutrophils in bronchoalveolar lavage fluid. frontiersin.org
Tissue-Specific Cxcr2 Deletions: To investigate the function of CXCR2 in particular cell lineages, researchers generate conditional knockout mice. This is often achieved by crossing mice carrying a "floxed" Cxcr2 allele (CXCR2fl/fl), where the gene is flanked by loxP sites, with mice expressing Cre-recombinase under the control of a cell-type-specific promoter. nih.gov A prominent example is the myeloid-specific deletion of CXCR2 (CXCR2myeΔ/Δ), created by crossing CXCR2fl/fl mice with LysM-Cre mice. nih.gov This model has demonstrated that CXCR2 expression specifically in myeloid cells is crucial for tumor growth, as its deletion can reprogram circulating immune cells toward an antitumor phenotype and reduce tumor weight. nih.gov Similarly, neutrophil-specific Cxcr2 knockout (Cxcr2 cKO) mice have been used to show that CXCR2 signaling in neutrophils mediates neuronal damage in models of multiple sclerosis. nih.gov
Humanized CXCR2 Mice: While less common in the reviewed literature, humanized models represent an important translational approach. In vitro, humanized models have been established using human bone marrow stromal and endothelial cells to study the role of the CXCR2 ligand, CXCL8 (which is not present in mice), in modulating blood vessel formation. nih.gov The development of mice expressing human CXCR2 would allow for the in vivo study of ligands and therapeutic agents that are specific to the human receptor.
| Model Type | Key Feature | Primary Research Application | Example Finding |
| Global Knockout (CXCR2-/-) | Complete absence of the Cxcr2 gene in all cells. | To study the overall physiological role of CXCR2. | Exhibit neutrophilia and are resistant to demyelination in the cuprizone (B1210641) model. researchgate.netnih.gov |
| Myeloid-Specific Knockout | Cxcr2 gene deleted specifically in myeloid cells (e.g., neutrophils, macrophages). | To dissect the role of CXCR2 in innate immunity and inflammation. | Reduced tumor growth and metastasis in a breast cancer model. nih.gov |
| Neutrophil-Specific Knockout | Cxcr2 gene deleted specifically in neutrophils. | To isolate the function of CXCR2 in neutrophil-mediated processes. | Ameliorates disease severity and neuronal damage in the EAE model of multiple sclerosis. nih.gov |
Induced Disease Models
To study the role of CXCR2 in specific pathologies, researchers utilize various models where a disease state is experimentally induced. The response in these models is often compared between wild-type animals and genetically modified counterparts (e.g., CXCR2-/- mice) or in animals treated with CXCR2 inhibitors.
Cuprizone-Induced Demyelination: The cuprizone model is a widely used toxic model of demyelination relevant to diseases like multiple sclerosis. biospective.com Feeding mice cuprizone induces oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum. researchgate.netbiospective.com Research has shown that CXCR2-/- mice are significantly resistant to cuprizone-induced demyelination. researchgate.netnih.gov This model was crucial in demonstrating that CXCR2-positive neutrophils, likely recruited from the circulation, are essential for the demyelination process. researchgate.netnih.gov
| Disease Model | Pathological Feature | Role of CXCR2 Investigated | Key Finding in CXCR2 Deficient Models |
| Cuprizone | Toxic demyelination | Role of CXCR2 in oligodendrocyte death and myelin loss. | Resistance to demyelination, implicating peripheral CXCR2+ cells. researchgate.netnih.gov |
| EAE | Inflammatory, autoimmune demyelination | Role of CXCR2 in immune cell recruitment and neurodegeneration. | Ameliorated disease severity and reduced neuronal damage. nih.gov |
Transplant Models
Transplantation models, particularly involving bone marrow, are powerful tools for differentiating between the cell-intrinsic roles of a receptor (acting within the cell that expresses it) and cell-extrinsic roles (acting on the surrounding environment).
Bone Marrow Chimeric Mice: These models are created by lethally irradiating a host mouse to ablate its hematopoietic system and then reconstituting it with bone marrow cells from a donor mouse. By transplanting bone marrow between wild-type and CXCR2-/- mice, researchers can create scenarios where only hematopoietic cells or only non-hematopoietic (radio-resistant) cells lack CXCR2. This approach has been pivotal in showing that CXCR2 has a cell-intrinsic role in regulating neutrophil release from the bone marrow. wustl.edunih.gov In mixed chimeras receiving both wild-type and CXCR2-/- bone marrow, the CXCR2-deficient neutrophils are preferentially retained in the marrow. wustl.edunih.gov This technique has also been used to show that CXCR2 deficiency impairs hematopoietic recovery and bone marrow vascular repair following myeloablation. nih.gov
Molecular and Cellular Characterization Techniques
A variety of molecular and cellular techniques are employed to quantify changes in the CXCR2 pathway and to characterize the cellular responses it governs.
Gene Expression Analysis
Analyzing the expression of CXCR2 and its ligands at the mRNA level is fundamental to understanding its regulation.
Quantitative PCR (qPCR): qPCR is a standard method used to measure the mRNA levels of specific genes. It is frequently used to confirm the successful knockout of the Cxcr2 gene in genetically modified models nih.gov and to quantify the expression of CXCR2 and its various ligands (e.g., CXCL1, CXCL2, CXCL5) in tissues and cells following a specific stimulus, such as angiotensin II infusion in cardiac tissue. oup.comoup.com
Transcriptomics: Broader, high-throughput approaches like microarray analysis and RNA-sequencing (RNA-seq) allow for the comprehensive analysis of gene expression profiles. These techniques have been used to identify that CXCR2 ligands, such as CXCL1, CXCL3, and CXCL5, are significantly highly expressed in pancreatic tumor samples compared to normal tissue. nih.gov
Protein Expression and Phosphorylation Analysis
These techniques are used to detect the presence, localization, and activation state of the CXCR2 protein and its downstream signaling partners.
Western Blot: This technique is used to quantify the amount of a specific protein in a sample. It is used to confirm the absence of CXCR2 protein in knockout models and to measure the levels of downstream signaling proteins. nih.govmdpi.com As CXCR2 activation triggers pathways involving ERK and p38 MAPK, Western blotting for the phosphorylated forms of these kinases is a common way to assess receptor signaling activity. nih.gov
Immunofluorescence (IF) and Immunohistochemistry (IHC): These imaging techniques use antibodies to visualize the location of proteins within cells (IF) or tissues (IHC). IF coupled with confocal microscopy can be used to analyze the surface expression of CXCR2 on cultured cells. nih.gov IHC is widely used to detect CXCR2-expressing cells within the complex architecture of tissues, such as in atherosclerotic lesions or tumors. jci.orgnih.gov
Flow Cytometry for Cell Population Analysis and Phenotyping
Flow cytometry is a powerful technique for analyzing individual cells within a population. It is essential for characterizing the immune cell landscape in studies of CXCR2. Researchers use fluorescently-labeled antibodies against various cell surface markers (e.g., CD45, CD11b, Ly6G, F4/80) to identify and quantify specific cell types like neutrophils, monocytes, macrophages, and lymphocytes in samples from blood, bone marrow, spleen, or digested tissues. oup.comnih.gov This method can simultaneously measure the expression of CXCR2 on these distinct cell populations, providing critical information on which cells are responsive to CXCR2 ligands in a given context. nih.govoup.comjci.org For example, flow cytometry has been used to demonstrate that in tumor-bearing mice with myeloid-specific CXCR2 deletion, there is an increase in CD8+ T cells in the tumor microenvironment. nih.gov
| Technique | Purpose | Example Application |
| qPCR | Quantify mRNA levels of specific genes. | Measuring CXCL1 and CXCR2 expression in cardiac tissue. oup.com |
| Western Blot | Quantify total and phosphorylated protein levels. | Detecting phosphorylation of ERK1/2 and p38 MAPK following CXCR2 activation. nih.gov |
| Immunofluorescence | Visualize protein localization in cells. | Analyzing CXCR2 surface expression on prostate cancer cells. nih.gov |
| Flow Cytometry | Identify, quantify, and phenotype cell populations. | Quantifying neutrophils (CD11b+Ly6G+) and T cells (CD3+) in tumors and lymphoid organs. nih.govnih.gov |
Table of Mentioned Compounds and Proteins
| Name | Type |
| AKT | Protein (Kinase) |
| CD11b | Protein (Cell Surface Marker) |
| CD45 | Protein (Cell Surface Marker) |
| CD8 | Protein (Cell Surface Marker) |
| Cre-recombinase | Protein (Enzyme) |
| CXCL1 | Protein (Chemokine Ligand) |
| CXCL2 | Protein (Chemokine Ligand) |
| CXCL3 | Protein (Chemokine Ligand) |
| CXCL5 | Protein (Chemokine Ligand) |
| CXCL8 (IL-8) | Protein (Chemokine Ligand) |
| CXCR2 | Protein (Chemokine Receptor) |
| ERK1/2 | Protein (Kinase) |
| F4/80 | Protein (Cell Surface Marker) |
| Ly6G | Protein (Cell Surface Marker) |
| LysM | Protein (Enzyme) |
| p38 MAPK | Protein (Kinase) |
| STAT3 | Protein (Transcription Factor) |
Histopathological Evaluation of Tissue Changes
In preclinical studies, the biological effects of this compound were evaluated using an in vivo air pouch model in rodents, a standard method for assessing localized inflammation. This model is instrumental in the histopathological evaluation of inflammatory responses, primarily by quantifying the infiltration of immune cells, particularly neutrophils, into a specific site. The primary finding from these studies was the dose-dependent reduction of neutrophil infiltration into the air pouch following oral administration of this compound. nih.govfigshare.com
The methodology involves creating a subcutaneous air cavity and then injecting an inflammatory agent, such as lipopolysaccharide (LPS), to induce an immune response. This response is characterized by the migration of leukocytes from the bloodstream into the pouch. The pouch fluid can then be collected to quantify the number and type of infiltrating cells. While the primary publication on this compound focuses on the quantitative outcome of neutrophil inhibition, this cellular infiltration is a key microscopic feature in the histopathological analysis of acute inflammation. nih.govacs.org The significant reduction in neutrophil numbers observed in these experiments indicates that this compound effectively modulates the tissue-level inflammatory response by blocking the CXCR2-mediated chemotactic signals that recruit these cells to the site of inflammation. acs.orgmedchemexpress.com
Table 1: Summary of In Vivo Efficacy of this compound in Rodent Air Pouch Model
| Model | Species | Key Endpoint Measured | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| LPS-Induced Air Pouch | Rat, Mouse | Neutrophil Infiltration | Dose-dependent reduction in neutrophil count in pouch fluid | nih.gov |
Computational and In Silico Approaches
Ligand-Based Drug Design and Virtual Screening
The discovery of this compound is a prime example of a successful ligand-based drug design strategy. This approach relies on the knowledge of other molecules that bind to the target receptor, in this case, known CXCR2 antagonists. researchgate.netnih.gov The core of the process involved extensive structure-activity relationship (SAR) studies on a novel 1-cyclopentenyl-3-phenylurea scaffold. acs.org
In a typical ligand-based approach, a pharmacophore model is developed from a set of known active compounds. This model defines the essential steric and electronic features required for biological activity. royalsocietypublishing.orgacs.org While the discovery paper for this compound does not explicitly detail a large-scale virtual screening campaign, the systematic SAR exploration performed is a fundamental component of ligand-based design. Researchers synthesized and tested a multitude of analogues, systematically modifying different parts of the molecule to understand their effect on CXCR2 antagonism. For instance, substitutions on the phenylurea ring and modifications to the cyclopentenyl moiety were explored to enhance potency and selectivity. acs.org This iterative process of design, synthesis, and testing, guided by the SAR data, is a hallmark of ligand-based design, allowing for the refinement of the chemical scaffold to achieve the desired biological and pharmacokinetic properties that culminated in the selection of this compound. nih.govacs.org
Table 2: Selected Structure-Activity Relationship (SAR) Highlights for the 1-Cyclopentenyl-3-phenylurea Series
| Molecular Moiety Modified | General Observation | Impact on Activity/Property | Reference |
|---|---|---|---|
| Phenyl ring of the urea | Substitution at the 3- and 4-positions was critical. | Modulated potency and selectivity against CXCR1. | acs.org |
| Cyclopentenyl ring | The presence and stereochemistry of substituents were explored. | Influenced metabolic stability and pharmacokinetic profile. | acs.org |
| Urea linker | Considered essential for interaction with the receptor. | Maintained as a core structural element for receptor binding. | acs.org |
Structural Modeling of Ligand-Receptor Interactions (absence of crystal structure and challenges)
At the time of this compound's development (circa 2018), a high-resolution experimental structure, such as an X-ray crystal structure, of the CXCR2 receptor was not available. royalsocietypublishing.orgnih.gov This absence presented a significant challenge for structure-based drug design and necessitated the use of homology modeling to visualize and rationalize ligand-receptor interactions. Homology models are constructed using the known crystal structure of a related protein (another GPCR, for instance) as a template.
However, this approach is fraught with challenges. The accuracy of a homology model is highly dependent on the sequence identity between the target (CXCR2) and the template. For GPCRs, sequence identity is often low, especially in the flexible extracellular and intracellular loop regions, which can be critical for ligand binding. nih.gov This can lead to inaccuracies in the predicted shape and electrostatic properties of the binding pocket, making the docking of ligands like this compound predictive but not definitive. Despite these limitations, such models were the only available tool to generate hypotheses about how the 1-cyclopentenyl-3-phenylurea series might bind to CXCR2, guiding further compound design. It is important to note that in subsequent years, cryo-electron microscopy (cryo-EM) has enabled the determination of CXCR2's structure, which can now be used to refine the understanding of these interactions. nih.govresearchgate.net
Q & A
Q. What in vitro assays are most reliable for assessing CXCR2-IN-2's antagonist activity and selectivity?
this compound’s activity is typically evaluated using β-arrestin recruitment and CXCR2 Tango assays, which measure IC50 values of 5.2 nM and 1 nM, respectively . Selectivity is determined by comparing its potency against CXCR1 (730-fold lower activity) and other chemokine receptors (>1900-fold selectivity) via competitive binding or functional assays . For translational relevance, human whole blood assays measuring Gro-α-induced CD11b expression (IC50 = 0.04 μM) are critical to confirm activity in physiological contexts .
Q. How should researchers validate this compound’s brain penetrance and oral bioavailability in preclinical models?
Brain penetrance is assessed using pharmacokinetic (PK) studies measuring compound concentration in cerebrospinal fluid or brain homogenates post-administration. Oral bioavailability is determined via comparative plasma exposure studies (oral vs. intravenous routes). In vivo efficacy, such as reduced neutrophil infiltration in rat/mouse air pouch models (1–10 mg/kg, oral, twice daily), serves as functional validation . Ensure compliance with institutional animal protocols and use standardized scoring for inflammatory markers .
Q. What are the critical parameters for replicating this compound’s selectivity profile?
Key steps include:
- Using orthogonal assays (e.g., β-arrestin, calcium flux) to confirm receptor specificity.
- Testing against a panel of chemokine receptors (e.g., CXCR3, CXCR4) to rule off-target effects.
- Cross-referencing selectivity ratios (e.g., CXCR1 IC50 = 3.8 μM vs. CXCR2 IC50 = 5.2 nM) .
- Validating purity via HPLC and mass spectrometry to exclude batch variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from differences in protein binding, metabolic stability, or tissue distribution. Mitigation strategies include:
Q. What experimental designs are recommended to address conflicting data on this compound’s selectivity?
Contradictory findings may stem from assay conditions (e.g., cell type, agonist concentration). To address this:
- Replicate experiments using standardized protocols (e.g., identical cell lines, agonist concentrations).
- Compare results with published data (e.g., Lu et al., 2018) and validate using orthogonal methods like radioligand displacement .
- Perform statistical meta-analysis of existing datasets to identify outliers or methodological biases .
Q. How can researchers optimize this compound dosing regimens for chronic inflammatory models?
- Conduct dose-ranging studies (e.g., 1–30 mg/kg) to establish minimum effective and maximum tolerated doses.
- Monitor long-term exposure via repeated PK sampling to adjust for enzyme induction or tolerance.
- Use biomarkers (e.g., plasma cytokine levels, histopathology) to correlate dosing with therapeutic outcomes .
Methodological Best Practices
Q. What steps ensure reproducibility when testing this compound in neutrophil-driven inflammation models?
- Standardize animal models (e.g., air pouch, zymosan-induced peritonitis) with matched age/weight cohorts.
- Blind experimenters to treatment groups to reduce bias.
- Include positive controls (e.g., known CXCR2 antagonists) and vehicle groups in all experiments .
Q. How should researchers document this compound’s synthesis and characterization for publication?
- Provide detailed synthetic routes, purification methods, and analytical data (e.g., NMR, HRMS) in supplementary materials.
- For known compounds, cite prior synthesis protocols (e.g., Lu et al., 2018); for novel derivatives, include spectral validation .
- Disclose batch-specific purity and storage conditions (e.g., -20°C for powder, -80°C for DMSO stocks) .
Data Analysis & Interpretation
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?
Q. How can secondary data (e.g., public transcriptomics datasets) enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
